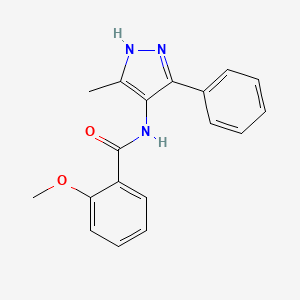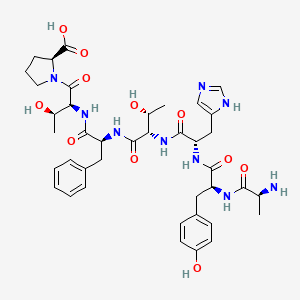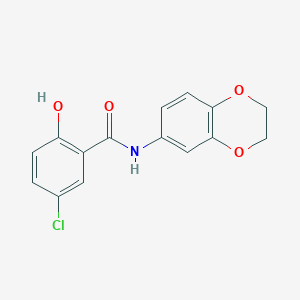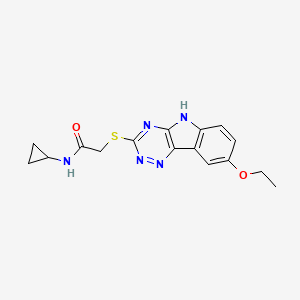![molecular formula C20H22O B12593732 1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene CAS No. 613666-96-9](/img/structure/B12593732.png)
1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(Hex-1-yn-1-yl)-2-[méthoxy(phényl)méthyl]benzène est un composé organique doté d'une structure complexe qui comprend un cycle benzénique substitué par un groupe hexynyle et un groupe méthoxyphénylméthyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-(Hex-1-yn-1-yl)-2-[méthoxy(phényl)méthyl]benzène implique généralement des réactions organiques en plusieurs étapes. Une méthode courante consiste à coupler un halogénure d'hexynyle avec un dérivé de méthoxyphénylméthylbenzène dans des conditions catalysées au palladium. Les conditions de réaction comprennent souvent l'utilisation d'une base comme le carbonate de potassium et d'un solvant comme le diméthylformamide (DMF) pour faciliter la réaction de couplage.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et l'optimisation des conditions de réaction peuvent améliorer le rendement et la pureté du produit final. De plus, les méthodes industrielles peuvent incorporer des techniques de purification avancées telles que la chromatographie sur colonne et la recristallisation pour garantir que le composé répond aux spécifications requises.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-(Hex-1-yn-1-yl)-2-[méthoxy(phényl)méthyl]benzène peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de cétones ou d'acides carboxyliques correspondants.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant de l'hydrogène gazeux en présence d'un catalyseur au palladium, convertissant le groupe alcyne en alcane.
Substitution : Le cycle benzénique peut subir des réactions de substitution aromatique électrophile avec des réactifs tels que le brome ou l'acide nitrique, conduisant à la formation de dérivés bromés ou nitrés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu aqueux ou trioxyde de chrome dans l'acide acétique.
Réduction : Hydrogène gazeux avec un catalyseur au palladium dans un solvant à l'éthanol.
Substitution : Brome dans le tétrachlorure de carbone ou acide nitrique dans l'acide sulfurique.
Principaux produits formés
Oxydation : Cétones ou acides carboxyliques.
Réduction : Alcanes.
Substitution : Dérivés bromés ou nitrés.
Applications de recherche scientifique
Le 1-(Hex-1-yn-1-yl)-2-[méthoxy(phényl)méthyl]benzène a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec diverses biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment les activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux avancés et comme précurseur dans la synthèse de produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme d'action du 1-(Hex-1-yn-1-yl)-2-[méthoxy(phényl)méthyl]benzène implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans l'inflammation, exerçant ainsi des effets anti-inflammatoires. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
1-Méthoxy-4-(1-propyn-1-yl)benzène : Un composé structurellement similaire avec un groupe propynyle au lieu d'un groupe hexynyle.
1-Méthoxy-4-(1-butyn-1-yl)benzène : Un autre composé similaire avec un groupe butynyle.
Unicité
Le 1-(Hex-1-yn-1-yl)-2-[méthoxy(phényl)méthyl]benzène est unique en raison de son motif de substitution spécifique et de la présence à la fois d'un groupe hexynyle et d'un groupe méthoxyphénylméthyle.
Propriétés
Numéro CAS |
613666-96-9 |
|---|---|
Formule moléculaire |
C20H22O |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
1-hex-1-ynyl-2-[methoxy(phenyl)methyl]benzene |
InChI |
InChI=1S/C20H22O/c1-3-4-5-7-12-17-13-10-11-16-19(17)20(21-2)18-14-8-6-9-15-18/h6,8-11,13-16,20H,3-5H2,1-2H3 |
Clé InChI |
QTQNRLCLPYVWOY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC1=CC=CC=C1C(C2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one](/img/structure/B12593656.png)
![4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol](/img/structure/B12593660.png)


![1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene](/img/structure/B12593674.png)
![N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide](/img/structure/B12593696.png)






![2-[3-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B12593728.png)
